molecular formula C7H3BrF3NO3 B1447450 1-Bromo-3-difluoromethoxy-4-fluoro-2-nitrobenzene CAS No. 1805502-64-0

1-Bromo-3-difluoromethoxy-4-fluoro-2-nitrobenzene

Cat. No.: B1447450
CAS No.: 1805502-64-0
M. Wt: 286 g/mol
InChI Key: IJRILAFSJDBTIX-UHFFFAOYSA-N
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Description

1-Bromo-3-difluoromethoxy-4-fluoro-2-nitrobenzene is an organic compound with the molecular formula C7H3BrF2NO3. This compound is characterized by the presence of bromine, fluorine, and nitro functional groups, making it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-difluoromethoxy-4-fluoro-2-nitrobenzene typically involves multi-step reactions starting from simpler aromatic compounds. One common method includes:

    Nitration: Introduction of the nitro group to the aromatic ring.

    Bromination: Addition of the bromine atom to the aromatic ring.

    Fluorination: Introduction of fluorine atoms to the aromatic ring.

    Methoxylation: Addition of the difluoromethoxy group.

Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and selectivity. Palladium-catalyzed direct arylation is one such method, which uses palladium catalysts and inexpensive bases like potassium acetate to achieve high yields .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-difluoromethoxy-4-fluoro-2-nitrobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amine group.

    Oxidation Reactions: The aromatic ring can undergo oxidation under specific conditions.

Common Reagents and Conditions:

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).

Major Products:

    Substitution: Formation of various substituted aromatic compounds.

    Reduction: Formation of 1-Bromo-3-difluoromethoxy-4-fluoro-2-aminobenzene.

    Oxidation: Formation of carboxylic acids or quinones.

Scientific Research Applications

1-Bromo-3-difluoromethoxy-4-fluoro-2-nitrobenzene is used in several scientific research fields:

Mechanism of Action

The mechanism of action of 1-Bromo-3-difluoromethoxy-4-fluoro-2-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological macromolecules. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Uniqueness: 1-Bromo-3-difluoromethoxy-4-fluoro-2-nitrobenzene is unique due to its specific combination of functional groups, which imparts distinct reactivity and applications compared to other similar compounds. The presence of both bromine and nitro groups allows for versatile chemical transformations, making it a valuable intermediate in various synthetic pathways .

Properties

IUPAC Name

1-bromo-3-(difluoromethoxy)-4-fluoro-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3NO3/c8-3-1-2-4(9)6(15-7(10)11)5(3)12(13)14/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJRILAFSJDBTIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)OC(F)F)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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